molecular formula C6H7BrClFN2 B151071 (2-Bromo-5-fluorophenyl)hydrazine hydrochloride CAS No. 60481-35-8

(2-Bromo-5-fluorophenyl)hydrazine hydrochloride

Cat. No. B151071
CAS RN: 60481-35-8
M. Wt: 241.49 g/mol
InChI Key: FIZCDIBJUUNWCD-UHFFFAOYSA-N
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Patent
US07157447B2

Procedure details

To a mechanically stirred suspension of 2-bromo-5-fluoroaniline hydrochloride (94.7 g, 0.418 mol; obtained above) in a mixture of conc-HCl (250 mL) and water (250 mL) was added drop-wise a solution of sodium nitrite, NaNO2 (29 g, 0.420 mol) in water (60 mL) in a dry-ice/acetone bath, maintaining the bath temperature at −5–0° C. over a period of 10–15 min. Additional NaNO2 (1 g) was added and stirred at the same temperature for 5 min to obtain a clear solution. To this clear solution was added a solution of stannous chloride, SnCl2 (276.8 g, 1.46 mol) in conc-HCl (600 mL) drop-wise at 0–5° C. over a period of 30–40 min. A precipitate starts forming immediately after the addition. This thick mixture was stirred for another 1.5 h, and the precipitate was collected by suction-filtration, washed with a minimum amount of water (˜200 mL), then with diethyl ether, and dried in vacuo to obtain the title compound as an off-white powder: HPLC rt=0.73 min; LC/MS m/z 205 (M+H); 1H NMR (DMSO-d6, 500 MHz) δ ppm 6.78 (1H, dt, J=8.5, 3 Hz, 5-CH), 7.04 (1H, dd, J=11, 3 Hz, 3-CH), 7.60 (1H, dd, J=8.5, 6 Hz, 6-CH), 8.15 (1H, s, NH), 10.49 (3H, brs, NH3+); 13C NMR (DMSO-d6, 125.8 Hz) δ ppm 102.6 (d, J=28 Hz, 3-CH), 103.4 (d, J=2.6 Hz, 1-C), 109.0 (d, J=23 Hz, 5-CH), 133.8 (d, J=9.6 Hz, 6-CH), 144.0 (d, J=10.7 Hz, 2-C), 161.7 (d, J=243 Hz, 4-CF).
Quantity
94.7 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
29 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Name
Quantity
1 g
Type
reactant
Reaction Step Four
[Compound]
Name
stannous chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
276.8 g
Type
reactant
Reaction Step Five
Name
Quantity
600 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[Br:2][C:3]1[CH:9]=[CH:8][C:7]([F:10])=[CH:6][C:4]=1[NH2:5].Cl.[N:12]([O-])=O.[Na+].[Cl:16][Sn]Cl>O>[ClH:16].[Br:2][C:3]1[CH:9]=[CH:8][C:7]([F:10])=[CH:6][C:4]=1[NH:5][NH2:12] |f:0.1,3.4,7.8|

Inputs

Step One
Name
Quantity
94.7 g
Type
reactant
Smiles
Cl.BrC1=C(N)C=C(C=C1)F
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
Cl
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
29 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
1 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Five
Name
stannous chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
276.8 g
Type
reactant
Smiles
Cl[Sn]Cl
Name
Quantity
600 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred at the same temperature for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the bath temperature at −5–0° C. over a period of 10–15 min
CUSTOM
Type
CUSTOM
Details
to obtain a clear solution
CUSTOM
Type
CUSTOM
Details
A precipitate starts forming immediately
ADDITION
Type
ADDITION
Details
after the addition
STIRRING
Type
STIRRING
Details
This thick mixture was stirred for another 1.5 h
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by suction-filtration
WASH
Type
WASH
Details
washed with a minimum amount of water (˜200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with diethyl ether, and dried in vacuo

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
Cl.BrC1=C(C=C(C=C1)F)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.